![molecular formula C8H5BrN2O2 B1487731 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190322-26-9](/img/structure/B1487731.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
“5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely a brominated heterocyclic compound with a carboxylic acid functional group . The presence of the bromine atom might make it useful in various chemical reactions as a good leaving group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring system, a bromine atom, and a carboxylic acid group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As a brominated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the carboxylic acid could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors, making FGFR a promising target for cancer therapy .
- Methods of Application : The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, is modified with a group that can provide a hydrogen bond acceptor of suitable size .
- Results or Outcomes : Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Crystallography
- Scientific Field : Crystallography
- Summary of Application : The compound forms an essentially planar aza-indole skeleton when fused six-membered pyridine and five-membered pyrrole rings .
- Methods of Application : The compound is crystallized, and its structure is analyzed using X-ray crystallography .
- Results or Outcomes : In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Application in Antimicrobial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown significant antimicrobial, antifungal, and antiviral activities .
- Methods of Application : The compound is used in the synthesis of pyrrolopyrazine derivatives, which are then tested for their antimicrobial, antifungal, and antiviral activities .
- Results or Outcomes : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of Application : 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various biological processes.
- Methods of Application : The compound is used in the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives, which are then tested for their kinase inhibitory activities .
- Results or Outcomes : 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



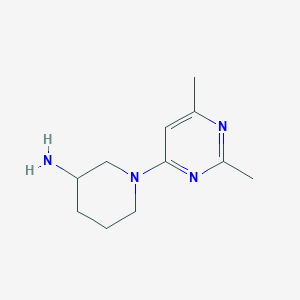
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

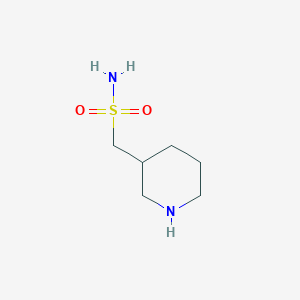
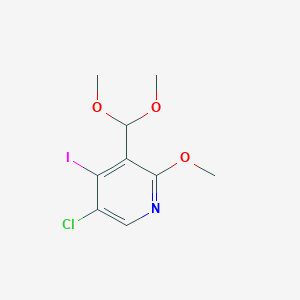
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

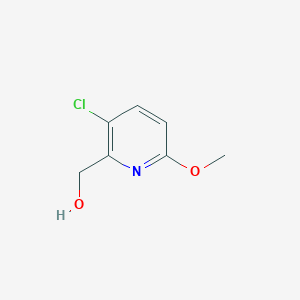
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
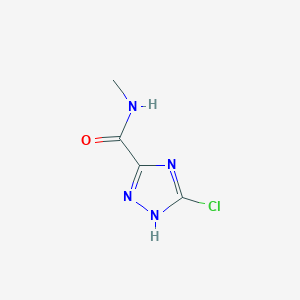

![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)